molecular formula C25H29N5O3 B10849166 H-Dmt-Tic-NH-CH2-Imid

H-Dmt-Tic-NH-CH2-Imid

Cat. No.: B10849166
M. Wt: 447.5 g/mol
InChI Key: PFUVPVAVWLKTQT-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Dmt-Tic-NH-CH2-Imid is a synthetic compound known for its selective activity on delta opioid receptors. It is a peptidomimetic, meaning it mimics the structure and function of natural peptides. This compound has been studied for its potential therapeutic applications, particularly in the field of pain management and mood disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Dmt-Tic-NH-CH2-Imid involves multiple steps, starting with the preparation of the individual amino acid derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

H-Dmt-Tic-NH-CH2-Imid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, reduced imidazole compounds, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Mechanism of Action

H-Dmt-Tic-NH-CH2-Imid exerts its effects by selectively binding to delta opioid receptors. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in analgesic and anxiolytic effects. The molecular targets include G-protein coupled receptors, which mediate the downstream effects through the inhibition of adenylate cyclase and modulation of ion channels .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C25H29N5O3/c1-15-9-19(31)10-16(2)20(15)12-21(26)25(33)30-14-18-6-4-3-5-17(18)11-22(30)24(32)29-13-23-27-7-8-28-23/h3-10,21-22,31H,11-14,26H2,1-2H3,(H,27,28)(H,29,32)/t21-,22-/m0/s1

InChI Key

PFUVPVAVWLKTQT-VXKWHMMOSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=NC=CN4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=NC=CN4)N)C)O

Origin of Product

United States

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